2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a cyclopentyl-substituted pyrazole ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Pyrazole Formation: The pyrazole ring is synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The phenoxy intermediate is then coupled with the pyrazole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide group or the chloro substituent.
Substitution: Nucleophilic substitution reactions may occur at the chloro-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Application in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetamide: Lacks the pyrazole ring, potentially altering its chemical properties and applications.
N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide: Lacks the phenoxy group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the chloro-substituted phenoxy group and the cyclopentyl-substituted pyrazole ring in 2-(4-chloro-2-methylphenoxy)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide makes it unique. This combination of functional groups may confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H20ClN3O2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-cyclopentylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-12-10-13(18)6-7-15(12)23-11-17(22)20-16-8-9-19-21(16)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,22) |
InChI Key |
CVNTXMQSKHUQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=NN2C3CCCC3 |
Origin of Product |
United States |
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